3,5,6-三甲基-1-苯并噻吩-2-羧酸

描述

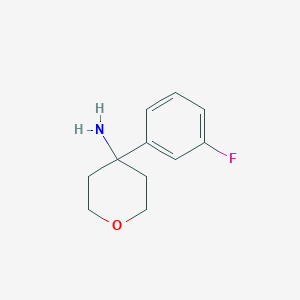

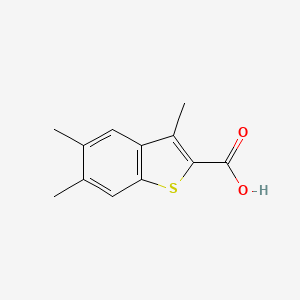

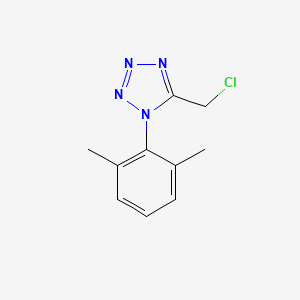

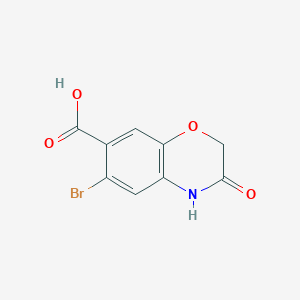

3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid (TBCA) is a benzothiophene-2-carboxylic acid derivative with the chemical formula C12H12O2S . It is used as a high-quality reference standard for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of TBCA consists of a benzothiophene ring substituted with three methyl groups and a carboxylic acid group . The molecular weight is 220.29 g/mol .科学研究应用

-

Synthesis of Benzothiophenes

- Field : Chemical Science

- Application : Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- Method : The synthesis involves an aryne reaction with alkynyl sulfides. A wide range of 3-substituted benzothiophenes were synthesized .

- Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

-

Electrochemically-Promoted Synthesis of Benzothiophene

- Field : Chemical Science

- Application : An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

- Method : Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

- Results : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

- Natural Source and Bioactivity of Benzofuran Derivatives

- Field : Pharmacology

- Application : Benzofuran compounds, which are structurally similar to benzothiophenes, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Method : These compounds are often isolated from natural sources and tested for their bioactivity using various in vitro and in vivo assays .

- Results : For example, a benzofuran derivative found in Eupatorium adenophorum has shown antiviral effects against RSV LONG and A2 strains .

- Antibacterial Potential of Benzothiazole Derivatives

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives, which are structurally similar to benzothiophenes, have shown potential as antibacterial agents . They have been found to inhibit various bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

- Method : The antibacterial activity of these compounds is typically assessed using in vitro assays, where the minimum inhibitory concentration (MIC) of the compound against various bacterial strains is determined .

- Results : Some benzothiazole derivatives have shown comparable activity to standard drugs like streptomycin and ampicillin against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli .

未来方向

TBCA, like other thiophene derivatives, can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Future directions may include further exploration of its potential applications in these areas.

属性

IUPAC Name |

3,5,6-trimethyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGVPJKKIFLXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)

![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)